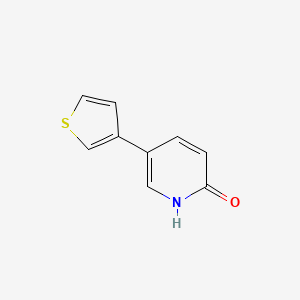

5-(Thiophen-3-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-thiophen-3-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-2-1-7(5-10-9)8-3-4-12-6-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYAUZRVKSNJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671764 | |

| Record name | 5-(Thiophen-3-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111116-05-2 | |

| Record name | 5-(3-Thienyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111116-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-3-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyridinone and Thiophene Heterocycles in Chemical Science

Pyridinone and thiophene (B33073) moieties are independently recognized as "privileged scaffolds" in medicinal chemistry due to their recurrent presence in a wide array of biologically active compounds and approved drugs. frontiersin.orgnih.govnih.govnih.gov

Pyridinone Core: The pyridinone ring system, existing in isomeric forms such as 2(1H)-one and 4(1H)-one, is a versatile building block in drug discovery. nih.govnih.gov Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets. frontiersin.orgnih.gov This has led to the development of pyridinone-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. frontiersin.orgnih.gov Furthermore, the physicochemical properties of the pyridinone scaffold, such as polarity and lipophilicity, can be readily modified through established synthetic routes, making it a valuable component in fragment-based drug design and as a bioisostere for other chemical groups like amides and phenols. nih.govnih.gov

Thiophene Nucleus: The thiophene ring, a five-membered sulfur-containing heterocycle, is another cornerstone of medicinal chemistry. nih.govnih.govencyclopedia.pub Its structural similarity to benzene (B151609) allows it to act as a bioisostere, while its unique electronic properties contribute to its diverse biological activities. cognizancejournal.com Thiophene derivatives have demonstrated a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents. nih.govnih.gov The thiophene nucleus is a key component in numerous FDA-approved drugs, highlighting its importance in the pharmaceutical industry. nih.gov

Rationale for Investigating the 5 Thiophen 3 Yl Pyridin 2 1h One Scaffold in Academic Research

The decision to investigate the 5-(Thiophen-3-yl)pyridin-2(1H)-one scaffold is a logical progression based on the established significance of its constituent parts. The strategic combination of a pyridinone and a thiophene (B33073) ring into a single molecule offers several compelling advantages for academic and industrial research:

Synergistic or Novel Biological Activities: The fusion of these two pharmacophores may lead to compounds with enhanced or entirely new biological activities that are not observed with either heterocycle alone.

Exploration of New Chemical Space: The synthesis and study of this hybrid scaffold contribute to the expansion of chemical diversity, providing new avenues for the discovery of lead compounds in drug development programs.

The investigation into this specific scaffold is driven by the potential to create novel molecules with tailored properties for various therapeutic areas, leveraging the proven utility of both pyridinone and thiophene heterocycles.

Scope and Objectives of Scholarly Inquiry into This Compound Class

Classical Synthetic Routes to Pyridinone Cores with Thiophene (B33073) Substitution

Traditional methods for the synthesis of thiophene-substituted pyridinones often rely on well-established condensation and cyclization reactions. These multi-step sequences, while sometimes lengthy, provide a reliable foundation for accessing the core pyridinone structure.

Multi-step Condensation and Cyclization Reactions

The construction of the pyridinone ring often involves the condensation of a suitable active methylene (B1212753) compound with a β-dicarbonyl compound or its equivalent, followed by cyclization. In the context of thiophene-substituted pyridinones, this typically involves a thiophene-containing starting material. For instance, a common approach is the reaction of an enamine derived from a thiophene ketone with a malonate derivative, followed by acid- or base-catalyzed cyclization to form the pyridinone ring.

Another classical approach involves the Hantzsch pyridine (B92270) synthesis, which can be adapted to produce pyridinone derivatives. This method entails the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. By using a thiophene aldehyde as one of the starting materials, the thiophene moiety can be incorporated into the final pyridinone structure. The initial dihydropyridine (B1217469) product can then be oxidized to the corresponding pyridinone.

Furthermore, the synthesis of related pyridinone-containing heterocyclic systems, such as pyrido[2,3-d]pyrimidines, often starts from a substituted 2-aminopyridone. nih.gov This precursor can be formylated and then cyclized to build the fused pyrimidine (B1678525) ring. nih.gov The initial pyridone itself can be synthesized through various condensation strategies.

Utilization of Chalcone (B49325) Intermediates in Pyridinone Synthesis

Chalcones, which are α,β-unsaturated ketones, serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridinones. pnrjournal.comnih.gov The synthesis of thiophene-containing chalcones is typically achieved through a Claisen-Schmidt condensation between a thiophene aldehyde and an appropriate acetophenone (B1666503) derivative. pnrjournal.comnih.gov

These thiophene-bearing chalcones can then be reacted with a nitrogen source, such as an enaminone or a compound containing an active methylene group and an amino function, to construct the pyridinone ring. pnrjournal.com The reaction proceeds through a Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent dehydration to yield the substituted pyridinone. This method offers a modular approach, as the substituents on both the thiophene and the phenyl rings of the chalcone can be readily varied, allowing for the synthesis of a diverse library of pyridinone derivatives. nih.gov For example, chalcones derived from thiophene-3-carbaldehyde have been synthesized and characterized. nih.gov

Transition-Metal Catalyzed Coupling Strategies

Modern organic synthesis has been revolutionized by the advent of transition-metal catalyzed cross-coupling reactions. These powerful methods allow for the direct formation of carbon-carbon bonds, providing a more efficient and convergent approach to complex molecules like this compound.

Suzuki Cross-Coupling Reactions for Thiophene-Pyridine Linkages

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry and has been widely applied to the synthesis of biaryl and heteroaryl compounds. wikipedia.orglibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. libretexts.orgorganic-chemistry.org

In the context of this compound synthesis, the Suzuki coupling provides a direct and efficient method for forging the bond between the thiophene and pyridine rings. researchgate.net This can be achieved in two principal ways:

Coupling of a halopyridinone with a thiopheneboronic acid: A pre-functionalized pyridinone bearing a halogen atom (e.g., bromine or iodine) at the 5-position is reacted with thiophene-3-boronic acid in the presence of a palladium catalyst and a base.

Coupling of a halothiophene with a pyridinoneboronic acid: Alternatively, a 3-halothiophene can be coupled with a pyridin-2(1H)-one-5-boronic acid derivative.

The Suzuki reaction is known for its high functional group tolerance and generally proceeds with high yields and selectivity. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve the desired outcome. nih.gov For instance, the synthesis of 5-(thiophen-2-yl)-1H-indazoles has been successfully achieved using Suzuki cross-coupling. researchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, minimize waste, and often utilize alternative energy sources.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govclockss.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netrsc.org

Several of the classical and transition-metal catalyzed reactions discussed above can be adapted for microwave conditions. For example, the synthesis of thiophene-substituted pyrimidine derivatives has been successfully carried out using microwave irradiation. clockss.org Similarly, the preparation of various substituted pyridone and fused pyridone systems has been significantly expedited through the use of microwave-assisted protocols. nih.govresearchgate.net The direct arylation of thiophenes has also been achieved under microwave irradiation, offering a greener alternative to traditional cross-coupling reactions. nih.gov

Principles of Green Chemistry in Synthetic Design

The integration of green chemistry principles into the synthesis of pyridinone derivatives is a critical aspect of modern pharmaceutical and chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.inacs.org

Key green chemistry strategies applicable to pyridinone synthesis include:

Atom Economy : Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thereby reducing waste. acs.org Atom-economical reactions, such as addition and cycloaddition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries : Traditional organic solvents are often volatile, toxic, and flammable. biosynce.com Green chemistry encourages the use of safer alternatives like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. rasayanjournal.co.inbiosynce.com The choice of solvent is optimized to reduce energy requirements and toxicity while minimizing life cycle environmental impacts. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. biosynce.com Catalysts increase reaction rates, can be used in small amounts, and can often be recycled and reused, reducing chemical waste. rasayanjournal.co.in For instance, a recyclable heterogeneous catalyst like porous poly-melamine-formaldehyde has been used effectively in the synthesis of related nitrogen-containing heterocycles. rasayanjournal.co.in

Energy Efficiency : Synthetic methods should be designed for ambient temperature and pressure whenever possible. acs.org Microwave-assisted synthesis is a prominent green technique that often leads to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating methods. rasayanjournal.co.innih.govresearchgate.net

Reduction of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org The high specificity of enzymatic reactions, for example, can often eliminate the need for protecting groups. acs.org

Development of One-Pot Synthesis Methodologies

One-pot synthesis, particularly through multicomponent reactions (MCRs), represents a significant advancement in efficiency and sustainability for constructing complex molecules like this compound. rasayanjournal.co.in These reactions combine three or more reactants in a single reaction vessel to form the final product, which streamlines the process by avoiding the isolation and purification of intermediate compounds. This approach reduces solvent usage, time, and waste generation. rasayanjournal.co.innih.gov

A common strategy for synthesizing substituted pyridines is the one-pot, four-component reaction. nih.govresearchgate.net For example, a mixture of an aldehyde, an active methylene compound (like ethyl cyanoacetate (B8463686) or malononitrile), an acetophenone derivative, and an ammonium (B1175870) source (like ammonium acetate) can be reacted to produce highly substituted pyridines. nih.govresearchgate.netias.ac.in The use of microwave irradiation in such reactions has been shown to significantly improve yields and reduce reaction times from several hours to just a few minutes. nih.govresearchgate.net

Another notable one-pot method involves the synthesis of tetrasubstituted thiophenes, which are key precursors or analogs. A metal-free, one-pot sequential synthesis can be achieved starting from various isothiocyanates and 1,3-diketones. beilstein-journals.orgnih.gov This method proceeds through an intramolecular aldol-type condensation under mild conditions, avoiding the need for strong bases or high temperatures that are common in traditional methods. beilstein-journals.orgnih.gov

The table below summarizes findings from various one-pot synthetic approaches for pyridine and thiophene derivatives, highlighting the efficiency gains of these methodologies.

Table 1: Comparison of One-Pot Synthesis Methodologies for Pyridine and Thiophene Analogs

| Reaction Type | Reactants | Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Four-component Pyridine Synthesis | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave Irradiation (2-7 min) | 82-94% | High yield, short reaction time, pure products. | nih.govresearchgate.net |

| Four-component Pyridine Synthesis | Same as above | Conventional Heating (6-9 hours) | 71-88% | Good yield but significantly longer reaction time. | researchgate.net |

| Three-component Pyridine Synthesis | Aldehyde, malononitrile, thiol | Nanocrystalline MgO catalyst, reflux in ethanol | Moderate to High | Catalytic, efficient recovery and reuse of catalyst. | ias.ac.in |

| One-pot Thiophene Synthesis | Isothiocyanates, 1,3-diketones, 2-(bromomethyl)pyridine | Room temperature, metal-free | 47-92% | Mild conditions, avoids strong bases and high temperatures. | beilstein-journals.orgnih.gov |

| Domino Reaction Thieno[3,2-c]pyridinone Synthesis | Aminopropenoyl cyclopropanes, Lawesson's reagent, DDQ | Reflux in toluene | Moderate to Good | Facile one-pot synthesis of fused pyridinone systems. | researchgate.net |

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

The precise control over the arrangement of atoms is paramount in synthesizing a specific isomer like this compound. Regioselectivity dictates where on a molecule a reaction occurs, while stereoselectivity controls the three-dimensional orientation of the resulting bonds and atoms. youtube.com

Regioselectivity is crucial for ensuring the thiophene group is attached at the C5 position of the pyridinone ring and that the carbonyl group is at the C2 position. In multicomponent reactions for pyridine synthesis, the final substitution pattern is determined by the specific reaction mechanism and the nature of the starting materials. ias.ac.incore.ac.uk For instance, in the condensation of 1,3-diketones with arylhydrazines to form pyrazoles (a related heterocycle), the choice of solvent was found to be critical; aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) significantly improved regioselectivity compared to protic solvents like ethanol. organic-chemistry.org Similarly, in the synthesis of fused pyrimido[1,2-a] rasayanjournal.co.inbiosynce.comnih.govtriazin-6-ones, the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with specific reagents led to a highly regioselective annulation. nih.govmonash.edu The directing effect of existing functional groups, such as an amide group, can also be exploited to achieve high regioselectivity in C-H bond activation reactions catalyzed by transition metals. researchgate.net

Stereoselectivity becomes important when chiral centers are present in the molecule or are formed during the synthesis. Although this compound itself is achiral, its analogs or synthetic intermediates may contain stereocenters. The stereoselective synthesis of pyridinones has been accomplished through methods such as the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt. nih.govacs.org This approach allows for the creation of a specific stereoisomer with high diastereoselectivity. nih.govacs.org The choice of reagents and the introduction of a chiral auxiliary—a temporary chiral group that guides the reaction to form a preferred stereoisomer—are common strategies to influence the stereochemical outcome. youtube.com After the desired stereocenter is set, the auxiliary can be removed. youtube.com

The table below illustrates how different conditions or reagents can influence the selectivity of a reaction in the synthesis of related heterocyclic compounds.

Table 2: Factors Influencing Selectivity in Heterocyclic Synthesis

| Selectivity Type | Reaction/System | Influencing Factor | Outcome | Reference |

|---|---|---|---|---|

| Regioselectivity | Condensation of 1,3-diketones with arylhydrazines | Solvent Choice (Aprotic vs. Protic) | Use of aprotic DMAc significantly increases the yield of the desired regioisomer compared to ethanol. | organic-chemistry.org |

| Regioselectivity | Reaction of benzynes with pyridine N-oxides | Presence of an additive (ethyl propiolate) | Alters the reaction pathway to favor the formation of 2-substituted pyridines over 3-substituted ones. | nih.gov |

| Diastereoselectivity | Nucleophilic addition to a chiral pyridinium salt | Solvent Choice (Ether vs. THF) | Using ether as the solvent resulted in excellent diastereoselectivity, while using THF as a co-solvent led to a decrease. | acs.org |

| Regioselectivity | Ru-catalyzed oxidative coupling | Directing Group (Amide vs. Carboxylic Acid) | The amide group directs C-H/N-H activation to form fused pyridinones, while a carboxylic acid group directs C-H/O-H activation to form fused pyrones. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. upi.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. upi.eduresearchgate.net

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules. upi.eduresearchgate.net In the analysis of this compound derivatives, the chemical shifts (δ), multiplicity, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum typically reveals distinct signals for the protons on the pyridinone and thiophene rings. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents on the rings. The coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring non-equivalent protons and provide valuable information about the substitution pattern of the rings.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state (sp², sp³) and the nature of the atoms they are bonded to. For instance, the carbonyl carbon of the pyridinone ring typically appears at a characteristic downfield chemical shift.

A detailed analysis of both ¹H and ¹³C NMR spectra is often sufficient to confirm the successful synthesis of a target compound and to differentiate it from potential isomers. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative

| Assignment | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

| Pyridinone-H3 | 7.8 (d, J = 2.5) | 135.0 |

| Pyridinone-H4 | 6.5 (dd, J = 9.5, 2.5) | 118.0 |

| Pyridinone-H6 | 7.5 (d, J = 9.5) | 140.0 |

| Thiophene-H2 | 7.4 (dd, J = 3.0, 1.5) | 126.0 |

| Thiophene-H4 | 7.2 (t, J = 3.0) | 128.0 |

| Thiophene-H5 | 7.6 (dd, J = 5.0, 1.5) | 122.0 |

| Pyridinone-C2 | - | 165.0 (C=O) |

| Pyridinone-C5 | - | 130.0 |

| Thiophene-C3 | - | 138.0 |

Note: This table is for illustrative purposes and actual chemical shifts will vary depending on the specific derivative and solvent used.

Application of Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Analysis

While one-dimensional NMR provides information on connectivity, two-dimensional (2D) NMR techniques are crucial for elucidating the spatial arrangement of atoms, or the conformation of a molecule. rsc.org The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose. harvard.edu

NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. harvard.edu Cross-peaks in a NOESY spectrum indicate which protons are spatially close, even if they are not directly bonded. This information is invaluable for determining the preferred conformation of the this compound scaffold, specifically the dihedral angle between the pyridinone and thiophene rings.

By analyzing the NOESY correlations, researchers can build a three-dimensional model of the molecule in solution. This conformational information is critical for understanding its biological activity and interactions with molecular targets. nih.gov Molecular modeling calculations are often used in conjunction with NOESY data to refine the determined conformations. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov For derivatives of this compound, MS is essential for confirming the molecular formula and for corroborating the structural information obtained from other spectroscopic methods.

In a typical mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the elemental composition.

The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a "fingerprint" of the molecule. The fragmentation of thiophene-containing compounds often involves characteristic cleavages of the thiophene ring. rsc.orgresearchgate.net For instance, the cleavage of bonds adjacent to the sulfur atom is a common fragmentation pathway. nih.gov The fragmentation of the pyridinone ring can also provide valuable structural clues. The analysis of these fragmentation patterns can help to identify the different components of the molecule and their connectivity. sapub.org In some cases, rearrangement ions may be observed, which can provide further structural information. rsc.org The fragmentation of proton pump inhibitors (PPIs), which can contain similar heterocyclic systems, has been studied in detail and can offer insights into the fragmentation of related structures. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bellevuecollege.eduyoutube.com The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. bellevuecollege.edu

In the analysis of this compound and its derivatives, the IR spectrum provides clear evidence for the presence of key functional groups. The most characteristic absorption is typically the C=O stretching vibration of the pyridinone ring, which appears as a strong band in the region of 1650-1700 cm⁻¹. pressbooks.pub The exact position of this band can be influenced by the electronic environment and hydrogen bonding.

Other important absorptions include:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H group in the pyridinone ring, often broadened due to hydrogen bonding. pressbooks.pub

C-H stretching: Aromatic C-H stretching vibrations from both the pyridinone and thiophene rings are typically observed around 3000-3100 cm⁻¹. pressbooks.pub

C=C and C=N stretching: These vibrations from the aromatic rings appear in the 1400-1600 cm⁻¹ region. youtube.com

C-S stretching: The C-S bond of the thiophene ring gives rise to weaker absorptions in the fingerprint region (below 1500 cm⁻¹). oregonstate.edu

The combination of these characteristic absorption bands allows for the quick confirmation of the presence of the pyridinone and thiophene moieties within the molecule. libretexts.org

Table 2: Typical IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (pyridinone) | Stretching | 3200-3500 | Medium, Broad |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C=O (pyridinone) | Stretching | 1650-1700 | Strong |

| C=C/C=N (aromatic) | Stretching | 1400-1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orglibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org This technique is particularly useful for studying compounds with conjugated π systems, such as this compound. libretexts.org

The UV-Vis spectrum of this compound and its derivatives typically shows one or more absorption bands in the UV region. These absorptions are generally due to π → π* and n → π* electronic transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually the most intense. slideshare.net These transitions are characteristic of the conjugated system formed by the pyridinone and thiophene rings. libretexts.org

The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are important parameters obtained from a UV-Vis spectrum. The λ_max value is related to the energy gap between the molecular orbitals involved in the transition. Substituents on the aromatic rings can cause a shift in the λ_max to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. This is due to the electronic effects of the substituents on the energy levels of the molecular orbitals. researchgate.netrsc.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and to help in the assignment of the observed absorption bands. researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Determination and Solid-State Analysis

For this compound derivatives that can be crystallized, single-crystal XRD analysis reveals the exact spatial arrangement of the atoms, including the planarity of the ring systems and the dihedral angle between the pyridinone and thiophene rings. tandfonline.comnih.gov This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.netmdpi.com

The crystal structure provides a static picture of the molecule, which can be compared with the dynamic conformational information obtained from solution-state NMR studies. This comparison can reveal how the molecular conformation might change in different environments. The detailed structural parameters obtained from XRD are also invaluable for computational studies, such as molecular docking, which aim to predict how the molecule might interact with biological targets. tandfonline.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

A comprehensive search of scientific literature and crystallographic databases was conducted to retrieve data pertaining to the Hirshfeld surface analysis of this compound. This analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern the crystal packing.

Despite a thorough investigation for primary research articles and crystallographic information files (CIFs), no specific studies detailing the crystal structure or Hirshfeld surface analysis of this compound could be located. The search included queries for the compound's crystal structure, crystallographic data, and any publications mentioning its intermolecular interaction patterns.

Consequently, the detailed research findings, data tables, and discussion of specific intermolecular contacts for this compound, which are essential for this section, are not available in the currently accessible scientific literature. The execution of X-ray crystallography and subsequent theoretical calculations, including Hirshfeld surface analysis, are required to generate the data necessary for a complete and accurate discussion as outlined.

Without experimental crystal data, it is not possible to generate the dnorm surfaces, 2D fingerprint plots, or a quantitative breakdown of the various intermolecular contacts (such as H···H, O···H, C···H, etc.) that would typically be presented in a Hirshfeld surface analysis. Such an analysis would be crucial for understanding the supramolecular assembly of this specific compound.

Therefore, this section cannot be completed as per the requested outline due to the absence of the necessary foundational research on the crystal structure of this compound.

Computational and Theoretical Investigations of 5 Thiophen 3 Yl Pyridin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net By calculating the electron density, DFT can provide detailed information about the molecule's geometry, energy levels, and reactivity. For 5-(Thiophen-3-yl)pyridin-2(1H)-one, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to optimize the molecular structure and determine its most stable conformation. researchgate.netnih.gov These calculations confirm that the optimized geometry represents a true energy minimum on the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, representing the nucleophilic nature of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

For thiophene-pyridine derivatives, the HOMO is typically localized over the electron-rich thiophene (B33073) ring, while the LUMO is distributed across the pyridinone ring. This distribution facilitates intramolecular charge transfer from the thiophene (donor) to the pyridinone (acceptor) moiety. A small energy gap signifies high chemical reactivity, low kinetic stability, and ease of electronic transitions, which can be correlated with potential biological activity and enhanced nonlinear optical properties. researchgate.netnih.gov Studies on similar thiophene-based compounds have revealed energy gaps in the range of 3.08 eV, indicating significant chemical reactivity. researchgate.net

| Parameter | Description | Typical Value (eV) for related compounds | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.8 | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.1 to -2.7 | Indicates electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~3.08 researchgate.net | Determines chemical reactivity and molecular stability researchgate.net |

Quantum chemical parameters derived from DFT calculations help quantify the global reactivity of a molecule. These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Higher hardness indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It measures the ease of electron cloud polarization.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = χ² / (2η). This parameter is useful for predicting how strongly a molecule will act as an electrophile. researchgate.net

These parameters are instrumental in understanding the molecule's interaction with other chemical species and predicting its behavior in different chemical environments. researchgate.net

| Quantum Chemical Parameter | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization |

| Chemical Softness (S) | 1 / η | Measure of molecular polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting capability |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Docking Studies for Predictive Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. researchgate.netresearchgate.net

For compounds like this compound, docking studies can predict their potential as inhibitors for various enzymes. For instance, thiophene derivatives have been docked against targets such as Cyclin-Dependent Kinase 2 (CDK-2), a protein involved in cell cycle regulation, and Receptor-Interacting Protein Kinase 1 (RIPK1), which plays a role in inflammation and cell death. researchgate.netnih.gov

The results of docking studies are often expressed as a docking score (in kcal/mol), which estimates the binding affinity. researchgate.net A lower docking score indicates a more favorable binding interaction. The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. researchgate.net These insights are crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity. researchgate.netnih.gov

| Potential Protein Target | Therapeutic Area | Significance of Docking |

|---|---|---|

| Protein Kinases (e.g., RIPK1) nih.gov | Cancer, Inflammation nih.gov | Predicts inhibitory activity and binding mode. |

| Phosphodiesterase-4 (PDE4) researchgate.net | Inflammatory Diseases (e.g., COPD) researchgate.net | Identifies potential anti-inflammatory agents. |

| Cyclin-Dependent Kinases (e.g., CDK-2) researchgate.net | Cancer researchgate.net | Evaluates anti-proliferative potential. researchgate.net |

| Acetylcholinesterase (AChE) nih.gov | Neurodegenerative Diseases nih.gov | Suggests therapeutic use in conditions like Alzheimer's. nih.gov |

In silico Prediction of Pharmacokinetic Properties for Compound Design

In silico methods are essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process. researchgate.netnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. researchgate.net Web-based tools like Swiss-ADME are commonly used for these evaluations. researchgate.net

Key predicted parameters include:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compliance suggests good oral bioavailability.

Water Solubility (LogS): Predicts the solubility of the compound in water, which affects its absorption and distribution. nih.gov

Gastrointestinal (GI) Absorption: Estimates the percentage of the drug absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross into the brain, which is crucial for CNS-targeting drugs. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes.

Hepatotoxicity: Flags potential for causing drug-induced liver injury. nih.gov

Studies on related thiophene and pyridine (B92270) derivatives often show good compliance with drug-likeness rules and favorable ADMET profiles, marking them as promising candidates for further development. researchgate.netnih.gov

| ADMET Parameter | Tool/Method | Importance in Drug Design |

|---|---|---|

| Drug-Likeness (Lipinski's Rule) | Swiss-ADME, etc. | Predicts oral bioavailability. d-nb.info |

| Water Solubility (LogS) | In silico models | Affects absorption and formulation. nih.gov |

| GI Absorption | Simulation software (e.g., GastroPlus) mdpi.com | Estimates how much of the drug enters circulation. |

| Blood-Brain Barrier (BBB) Permeability | Predictive models | Determines CNS effects and potential side effects. nih.gov |

| CYP Enzyme Inhibition | Docking/QSAR models | Predicts potential for drug-drug interactions. |

| Hepatotoxicity | Predictive models | Assesses risk of liver damage. nih.gov |

Studies on Non-Linear Optical (NLO) Properties and π-Electronic Delocalization

Materials with significant Non-Linear Optical (NLO) properties are in demand for applications in modern photonics, including optical switching and data storage. nih.govnitk.ac.in Organic molecules featuring π-conjugated systems, such as this compound, are excellent candidates for NLO materials. nitk.ac.in The NLO response originates from the delocalization of π-electrons across the molecular framework, which is enhanced by the presence of electron-donating and electron-accepting groups connected by a conjugated bridge. nih.gov

In this compound, the thiophene ring acts as a π-electron donor and the pyridinone ring as an acceptor. This intramolecular charge transfer (ICT) is a key factor for a large NLO response. The efficiency of this process is related to the small HOMO-LUMO energy gap. nih.gov

Key NLO parameters calculated computationally include:

Polarizability (α): The measure of how easily the electron cloud is distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of the second-order NLO response. A high β value is desirable for applications like frequency doubling.

Second Hyperpolarizability (γ): Relates to the third-order NLO response, which is important for processes like third-harmonic generation and two-photon absorption. nih.govscispace.com

Theoretical studies on similar conjugated thiophene systems have shown significant hyperpolarizability values, suggesting that this compound could also possess promising NLO properties. nih.govnih.gov

| NLO Parameter | Typical Units | Significance |

|---|---|---|

| Dipole Moment (µ) | Debye (D) | Related to molecular polarity and influences NLO response. nih.gov |

| Linear Polarizability (α) | esu | Measures the linear response to an electric field. nih.gov |

| First Hyperpolarizability (β) | esu | Quantifies second-order NLO activity. nih.gov |

| Second Hyperpolarizability (γ) | esu | Quantifies third-order NLO activity. nih.gov |

Reactivity and Mechanistic Studies of 5 Thiophen 3 Yl Pyridin 2 1h One

Electrophilic and Nucleophilic Reactions of the Pyridinone and Thiophene (B33073) Moieties

The pyridinone ring in 5-(thiophen-3-yl)pyridin-2(1H)-one possesses both electrophilic and nucleophilic centers. The nitrogen and exocyclic oxygen atoms can act as nucleophiles, while the carbonyl carbon is an electrophilic site. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions, which are the most activated.

The pyridinone moiety can undergo N-alkylation and O-alkylation. The outcome of these reactions is often dependent on the reaction conditions, such as the nature of the base and the alkylating agent. Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.

Nucleophilic aromatic substitution on the pyridinone ring is generally difficult unless activated by electron-withdrawing groups or through the formation of an N-oxide.

Oxidation and Reduction Pathways

The oxidation of this compound can be directed at either the pyridinone or the thiophene ring. The thiophene ring can be oxidized to a sulfoxide (B87167) or sulfone, though this often requires strong oxidizing agents and can lead to ring opening. The pyridinone ring is relatively resistant to oxidation, but under specific conditions, oxidative coupling reactions can occur.

Reduction of the pyridinone ring can be achieved using various reducing agents. Catalytic hydrogenation can reduce the double bonds in the ring, leading to the corresponding piperidinone derivative. The carbonyl group can also be reduced to a hydroxyl group or completely removed.

Substitution Reactions and Functional Group Interconversions

Both the pyridinone and thiophene rings in this compound can undergo substitution reactions. The thiophene ring readily participates in electrophilic substitution reactions such as halogenation, nitration, and acylation, with a preference for the C2 and C5 positions.

The pyridinone ring can also undergo electrophilic substitution, although it is generally less reactive than the thiophene ring. Halogenation of the pyridinone ring typically occurs at the C3 and C5 positions.

Functional group interconversions can be performed on substituents attached to either ring. For instance, a nitro group can be reduced to an amino group, which can then be further modified. The carbonyl group of the pyridinone can be converted to a thiocarbonyl group or an imine.

Cycloaddition Reactions (e.g., Aza-Diels-Alder Reaction)

The pyridinone ring of this compound can participate in cycloaddition reactions. As a diene component, it can undergo Diels-Alder reactions with various dienophiles. The presence of the thiophene substituent can influence the stereoselectivity of these reactions.

The aza-Diels-Alder reaction, where the pyridinone acts as an azadiene, is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. These reactions can proceed via a normal or inverse electron-demand pathway, depending on the electronic nature of the dienophile.

Coordination Chemistry and Metal Complexation Behavior

The nitrogen and oxygen atoms of the pyridinone ring in this compound make it an excellent ligand for a variety of metal ions. It can coordinate to metals as a monodentate ligand through either the nitrogen or the oxygen atom, or as a bidentate ligand, forming a chelate ring. The thiophene sulfur atom can also participate in coordination, leading to the formation of polynuclear complexes.

The coordination behavior is influenced by the nature of the metal ion, the solvent, and the presence of other ligands. These metal complexes have potential applications in catalysis, materials science, and medicinal chemistry.

Tautomerism Studies of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one scaffold of the title compound exists in equilibrium between its lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) tautomeric forms. Extensive studies have shown that the lactam form is generally the more stable tautomer in both the solid state and in solution.

The position of the tautomeric equilibrium is influenced by factors such as the solvent polarity, temperature, and the electronic nature of the substituents on the ring. The presence of the thiophene group at the 5-position is expected to have a modest electronic effect on the equilibrium. Computational studies can provide further insight into the relative stabilities of the tautomers and the energy barrier for their interconversion.

Design and Synthesis of Derivatives and Analogs of 5 Thiophen 3 Yl Pyridin 2 1h One

Structural Modification Strategies on the Pyridinone Ring

The pyridinone ring is a versatile scaffold that allows for numerous structural modifications. frontiersin.org These modifications are crucial for fine-tuning the physicochemical properties of the molecule, such as polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.org Common strategies include:

N-Alkylation and N-Arylation: Introducing substituents at the nitrogen atom of the pyridinone ring can significantly impact the molecule's properties. For example, the synthesis of 1,3,5-triaryl-1H-pyridin-2-one derivatives has been explored. nih.gov

Substitution at C3, C4, and C6 Positions: Modifications at these positions on the pyridinone ring are critical for biological activity. nih.gov Researchers have introduced various substituents at the C3 and C4 positions based on molecular docking studies to enhance interactions with biological targets. nih.gov

O-Alkylation: The oxygen atom of the pyridinone can be alkylated, leading to the formation of 2-alkoxypyridine derivatives. For instance, a 2-methoxypyridine (B126380) derivative has shown promising results in certain biological assays. nih.gov

Ring Fusion: The pyridinone ring can be fused with other heterocyclic rings to create more complex polycyclic structures. This approach has been used to synthesize novel compounds with potential therapeutic applications. mdpi.com

Structural Modification Strategies on the Thiophene (B33073) Ring

Substitution at Various Positions: The thiophene ring can be substituted at different positions to explore structure-activity relationships. For instance, the introduction of a methyl group on the thiophene ring has been investigated.

Ring Annulation: Fusing other rings to the thiophene moiety can lead to the formation of thieno-fused heterocyclic systems. For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their biological activities. nih.gov

Bioisosteric Replacement: In some cases, the thiophene ring can be replaced with other aromatic or heteroaromatic rings to assess the impact of this change on the molecule's properties. nih.gov

Introduction of Diverse Heterocyclic and Acyclic Substituents

A key strategy in the design of novel 5-(thiophen-3-yl)pyridin-2(1H)-one analogs is the introduction of a wide array of heterocyclic and acyclic substituents. This approach aims to explore a larger chemical space and identify compounds with improved activity and selectivity.

Examples of Introduced Substituents:

| Substituent Type | Specific Examples | Reference |

| Heterocyclic | Pyrazole, Morpholine, Piperazine, Isoxazole | nih.govresearchgate.net |

| Acyclic | Aminoalkyl groups, Phenylsulfonyl groups | nih.govmdpi.com |

The introduction of these substituents is typically achieved through various chemical reactions, including:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the core scaffold and various substituents. nih.gov

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of amine-containing substituents. nih.gov

Condensation Reactions: These reactions are employed to build the pyridinone ring itself or to attach certain side chains. frontiersin.orgnih.gov

Click Chemistry: In some cases, click chemistry reactions can be utilized for the efficient and specific attachment of substituents.

Hybrid Molecule Design and Synthesis

Hybrid molecule design involves combining the structural features of this compound with other pharmacologically active scaffolds. rsc.org This strategy aims to create new chemical entities with potentially synergistic or novel biological activities. For example, researchers have designed and synthesized hybrids of pyridinol and sunitinib, a known anticancer agent. rsc.org Another approach involves creating hybrid molecules by replacing parts of a known drug, like the 3-hydroxyphenyl group in JDTic analogs, with pyridine (B92270) or thiophene bioisosteres. nih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences that strategically link the different pharmacophoric units.

Diversity-Oriented Synthesis (DOS) Strategies for Library Generation

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of large and structurally diverse compound libraries. nih.gov This strategy is particularly useful for exploring the chemical space around the this compound scaffold and identifying novel hits for various biological targets.

Key features of DOS strategies include:

Use of Common Starting Materials: A single or a few starting materials are transformed into a wide range of products through divergent reaction pathways.

Scaffold Diversity: The goal is to generate molecules with different core structures or scaffolds.

Stereochemical Diversity: DOS can also be used to create libraries of stereoisomers.

By applying DOS, researchers can efficiently produce a multitude of analogs of this compound, which can then be screened for their biological activities in high-throughput screening campaigns.

Structure Activity Relationship Sar Investigations in Biological Contexts Mechanism Focused

Correlation of Structural Motifs with Specific Biological Activities (e.g., Enzyme Inhibition, Receptor Binding)

The hybrid structure of a thienyl group linked to a pyridinone ring is a key pharmacophore that has been associated with a range of biological activities, primarily through interactions with enzymes and receptors. The pyridinone moiety, with its capacity to act as both a hydrogen bond donor and acceptor, is instrumental in binding to biological targets. frontiersin.orgnih.govresearchgate.net The thiophene (B33073) ring, often serving as a bioisostere for a phenyl group, contributes to the molecule's physicochemical properties and can engage in specific interactions with target proteins. slideshare.net

Enzyme Inhibition: Derivatives of the thienyl-pyridinone scaffold have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling.

Kinase Inhibition: The thienyl-pyridinone core is a recognized motif in kinase hinge-binding. frontiersin.orgnih.gov Thienopyrimidine and thienopyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key player in angiogenesis. mdpi.comresearchgate.net Similarly, novel pyridin-2(1H)-one analogues have been developed as potent Tropomyosin Receptor Kinase (TRK) inhibitors for cancer treatment. nih.gov Furthermore, thiophene-pyrazolourea derivatives have been optimized as potent and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. nih.gov The planarity and electronic characteristics of the fused ring system allow these molecules to fit into the ATP-binding pocket of kinases, disrupting their function.

Other Enzyme Targets: Beyond kinases, derivatives have been explored as inhibitors of other enzymes. For example, thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and studied as potential inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase, an essential enzyme in Bacillus anthracis. researchgate.net

Receptor Binding: The scaffold is also prevalent in compounds designed to target specific receptors.

Serotonin Receptor (5-HT3) Antagonism: Quinazoline derivatives, which share structural similarities with the pyridinone core, have been developed as high-affinity 5-HT3 receptor ligands. The fundamental structure allows for interactions with the receptor's binding site, and modifications can fine-tune affinity and selectivity. acs.org

Urotensin-II Receptor Antagonism: Thieno[3,2-b]pyridinyl urea (B33335) derivatives have been identified as potent antagonists of the urotensin-II receptor, a target for cardiovascular diseases. nih.gov

The following table summarizes the correlation between specific structural motifs based on the thienyl-pyridinone scaffold and their observed biological activities.

| Structural Motif | Biological Target/Activity | Key Findings | Reference(s) |

| Thienopyrimidine/Thienopyridine | VEGFR-2 Kinase Inhibition | Potent inhibition of VEGFR-2, crucial for anti-angiogenic effects. | mdpi.comresearchgate.net |

| Pyridin-2(1H)-one Analogues | TRK Kinase Inhibition | Identification of potent and selective TRK inhibitors for cancer therapy. | nih.gov |

| Thiophene-Pyrazolourea | JNK3 Kinase Inhibition | High potency and isoform selectivity against JNK3. | nih.gov |

| Quinazoline Derivatives | 5-HT3 Receptor Antagonism | High-affinity ligands with potential for neurological applications. | acs.org |

| Thieno[3,2-b]pyridinyl Urea | Urotensin-II Receptor Antagonism | Potent antagonists for potential cardiovascular treatments. | nih.gov |

Impact of Steric and Electronic Modifications on Biological Response

Steric Effects: The size and shape of substituents play a critical role in how a molecule fits into the binding site of its target.

Bulky vs. Small Substituents: In the development of JNK3 inhibitors, replacing a phenyl ring with a smaller five-membered thiophene ring led to a significant improvement in inhibitory activity. nih.gov Conversely, in some kinase inhibitor series, introducing bulky groups can lead to steric clashes within the ATP binding pocket, reducing potency. mdpi.com For instance, in a series of imidazo[4,5-c]pyridines, direct aryl-aryl connections at the C6 position abrogated activity, whereas more flexible 6-benzyl and 6-phenethyl analogues restored TLR7 agonism. nih.gov

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can modulate the reactivity and binding interactions of the core scaffold.

Electron-Withdrawing Groups (EWGs): In the design of EGFR/HER2 inhibitors, the introduction of EWGs on a phenyl ring attached to the core scaffold was found to enhance activity. mdpi.com Similarly, for 5-HT3 receptor ligands, substitution on a phenyl ring with small, lipophilic EWGs enhanced potency. acs.org

Electron-Donating Groups (EDGs): In contrast, for some kinase inhibitors, the presence of electron-donating groups like -NH2 or -OMe can increase activity, suggesting a requirement for higher electron density in certain regions of the molecule for optimal binding. mit.edu In the case of TLR7 agonists, an increase in potency was observed in analogues with electron-rich substituents. nih.gov

The table below illustrates the impact of these modifications on biological outcomes.

| Modification Type | Example | Effect on Biological Response | Reference(s) |

| Steric | Replacement of a phenyl ring with a smaller thiophene ring | Increased JNK3 inhibitory activity | nih.gov |

| Introduction of bulky substituents | Decreased kinase inhibition due to steric hindrance | mdpi.com | |

| Electronic | Addition of Electron-Withdrawing Groups (e.g., -CN, halogens) | Enhanced potency of EGFR/HER2 and 5-HT3 receptor ligands | acs.orgmdpi.com |

| Addition of Electron-Donating Groups (e.g., -OMe, -NH2) | Increased activity in certain kinase inhibitors and TLR7 agonists | nih.govmit.edu |

Mechanistic Insights into Molecular Target Interactions and Signaling Pathways

Derivatives of 5-(thiophen-3-yl)pyridin-2(1H)-one exert their biological effects by interacting with specific molecular targets, thereby modulating key signaling pathways involved in disease pathogenesis.

Modulation of Signaling Pathways: By inhibiting key enzymes, these compounds can disrupt downstream signaling cascades.

PI3K/Akt/mTOR Pathway: This pathway is fundamental in regulating cell growth, proliferation, and survival and is often hyperactivated in cancer. nih.govyoutube.com Fused thiophene derivatives have been developed as dual inhibitors of VEGFR-2 and Akt, effectively blocking this pathway. mdpi.com By inhibiting upstream kinases like VEGFR-2 or directly targeting Akt, these compounds prevent the phosphorylation and activation of downstream effectors like mTOR, leading to reduced protein synthesis and cell growth. mit.eduyoutube.com

MAPK/JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated by stress stimuli and plays a role in inflammation and apoptosis. mdpi.com Thiophene-based JNK3 inhibitors can selectively block this pathway in the central nervous system, showing potential for treating neurodegenerative diseases. nih.gov Other derivatives targeting Apoptosis signal-regulating kinase 1 (ASK1), an upstream regulator of JNK, have also been developed. mdpi.com

Cell Cycle Arrest and Apoptosis: Many anticancer agents derived from this scaffold induce cell death. For example, some 5-hydroxybenzothiophene derivatives induce G2/M cell cycle arrest and apoptosis in cancer cells. tandfonline.comnih.gov Similarly, certain fused thiophene derivatives cause cell cycle arrest in the S phase, followed by caspase-3-induced apoptosis. mdpi.com

The following table details the mechanistic actions of these derivatives.

| Mechanism of Action | Specific Target/Pathway | Consequence | Reference(s) |

| Enzyme Inhibition | VEGFR-2 / Akt | Inhibition of the PI3K/Akt/mTOR signaling pathway | mdpi.comnih.gov |

| JNK3 / ASK1 | Blockade of the MAPK/JNK stress-response pathway | nih.govmdpi.commdpi.com | |

| TRK Kinases | Blockade of cellular TRK signaling | nih.gov | |

| Cellular Effects | Cell Cycle Arrest | Halts cell proliferation at G2/M or S phase | mdpi.comtandfonline.comnih.gov |

| Apoptosis Induction | Triggers programmed cell death via caspase activation | mdpi.comnih.gov |

Role of Specific Functional Groups (e.g., OMe, NH2, OH, Halogens) in Activity Modulation

The potency and selectivity of this compound derivatives can be fine-tuned by the introduction of specific functional groups at various positions on the scaffold. These groups can alter the electronic properties, solubility, and hydrogen bonding capacity of the molecule.

Methoxy (OMe) and Hydroxyl (OH) Groups: These groups can act as hydrogen bond donors (OH) or acceptors (OMe), significantly influencing interactions with the target protein. In a series of quinazoline-based kinase inhibitors, electron-donating groups like OMe at the 6- or 7-position increased activity. mit.edu The presence of a hydroxyl group on a benzothiophene (B83047) scaffold was found to be important for multi-kinase inhibition. tandfonline.comnih.gov

Amino (NH2) Group: The amino group is a strong hydrogen bond donor and can also act as a basic center, which can be critical for forming salt bridges with acidic residues in the target's binding site. In a series of thieno[2,3-d]pyrimidinone derivatives targeting the 5-HT3 receptor, the introduction of an amino group was shown to be important for high-affinity binding. acs.org

Halogens (F, Cl, Br): Halogens are often used to modulate lipophilicity and electronic properties. Their effects can be position-dependent. For example, in a series of thieno[3,2-b]pyridinyl urea derivatives, a p-fluorobenzyl substituent was identified as optimal for potent urotensin-II receptor antagonism. nih.gov In another study, replacing a 6-chloro atom with hydrogen resulted in a five-fold reduction in 5-HT3 receptor affinity. acs.org

The table below provides examples of how specific functional groups modulate biological activity.

| Functional Group | Position/Context | Role in Activity Modulation | Reference(s) |

| -OMe | Quinazoline C6/C7 | Electron-donating; increases kinase inhibitory activity. | mit.edu |

| -OH | Benzothiophene scaffold | Essential for multi-kinase inhibitory activity. | tandfonline.comnih.gov |

| -NH2 | Thienopyrimidinone C3 | Important for high-affinity binding to the 5-HT3 receptor. | acs.org |

| -F | Benzyl group of thienopyridinyl urea | Optimal for potent urotensin-II receptor antagonism. | nih.gov |

| -Cl | Quinazoline C6 | Significantly enhances 5-HT3 receptor affinity compared to -H. | acs.org |

Bioisosterism and Isosteric Replacements in Scaffold Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. slideshare.netspirochem.comsilae.itnih.gov This approach is widely used to improve potency, selectivity, and pharmacokinetic properties.

Thiophene as a Phenyl Bioisostere: The thiophene ring is a classic bioisostere of the phenyl ring. This substitution is often employed to enhance metabolic stability or to explore new interactions with the target. slideshare.net In the development of JNK3 inhibitors, replacing a phenyl ring with a thiophene moiety led to a significant increase in potency and selectivity. nih.gov This highlights that while the rings are sterically similar, their different electronic properties can lead to more favorable interactions.

Scaffold Hopping and Heterocyclic Replacements: Beyond simple functional group swaps, entire sections of the scaffold can be replaced. The pyridinone core itself can be considered a bioisostere for other heterocycles like pyrimidines or even a phenol (B47542) ring. frontiersin.orgnih.gov For example, replacing a thiazole (B1198619) ring, which contains a hydrogen bond-accepting nitrogen, with a thiophene ring in a JNK inhibitor scaffold eliminated unfavorable interactions and restored activity. nih.gov This type of "scaffold hopping" can lead to novel chemical series with improved drug-like properties. mdpi.com

Intra-scaffold Isosterism: Modifications can also be made within the core rings. For instance, in imidazo[4,5-c]pyridines, which are related to the thienyl-pyridinone scaffold, the position of the nitrogen atom within the pyridine (B92270) ring is critical for its biological activity as a TLR7 agonist. nih.gov

These strategies are summarized in the table below.

| Bioisosteric Strategy | Original Moiety | Replacement Moiety | Outcome | Reference(s) |

| Classic Bioisosterism | Phenyl Ring | Thiophene Ring | Improved potency and selectivity in JNK3 inhibitors. | nih.gov |

| Scaffold Hopping | Thiazole Ring | Thiophene Ring | Restored JNK inhibitory activity by removing unfavorable H-bond acceptor. | nih.gov |

| Scaffold Hopping | Pyridinone | Quinazoline | Maintained core binding interactions for 5-HT3 receptor antagonism. | acs.org |

| Privileged Scaffolds | Amide, Phenol | Pyridinone | Serves as a versatile bioisostere to improve physicochemical properties. | frontiersin.orgnih.govresearchgate.net |

Antiproliferative and Anticancer Mechanisms at Cellular and Molecular Levels

Thiophene and pyridine moieties are present in a variety of compounds that exhibit significant anticancer activity. plos.orgd-nb.info Research into derivatives and structurally related compounds of this compound has revealed several mechanisms through which they may exert their antiproliferative and anticancer effects.

Induction of Apoptosis and Inhibition of Cell Proliferation

While direct studies on this compound are limited, the broader class of thiophene and pyridine-containing compounds has demonstrated the ability to induce apoptosis and inhibit the proliferation of cancer cells. For instance, a novel thiophene derivative, F8, was found to induce cell death in various cancer cell lines with CC50 values in the low micromolar range. plos.orgnih.gov This compound was shown to trigger apoptosis through the intrinsic pathway, characterized by phosphatidylserine (B164497) externalization, generation of reactive oxygen species, and mitochondrial depolarization. plos.orgnih.gov

Similarly, a structurally related compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25), exhibited significant cytotoxicity towards MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 μM and was found to instigate apoptosis. tandfonline.com These findings suggest that the thiophene and pyridinone core structures are promising scaffolds for the development of anticancer agents that function through the induction of programmed cell death.

| Compound | Cancer Cell Line | Reported Activity |

|---|---|---|

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | IC50: 1.95 μM, Induction of apoptosis |

| Thiophene derivative F8 | Various cancer cell lines | CC50: 0.805 μM to 3.05 μM, Induces intrinsic apoptosis |

Induction of Methuosis and Vacuolization Mechanisms

Methuosis is a form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization. semanticscholar.org Studies on indolyl-pyridinyl-propenones, which share structural similarities with the pyridinone core of the target compound, have identified them as potent inducers of methuosis. nih.govacs.orgnih.gov One such compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), triggers methuosis by targeting the phosphoinositide kinase PIKFYVE. nih.govacs.org Inhibition of PIKFYVE disrupts the trafficking of endosomes and macropinosomes, leading to the accumulation of large vacuoles and eventual cell death. nih.gov

Furthermore, a study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, which contain a pyridin-3-yl moiety, demonstrated their ability to induce methuosis in cancer cells selectively over normal cells. tandfonline.comresearchgate.net The lead compound from this series, 12A, induced vacuoles derived from macropinosomes and was associated with endoplasmic reticulum (ER) stress. tandfonline.comresearchgate.net

Modulation of Intracellular Signaling Pathways (e.g., MAPK/JNK Pathway)

The mitogen-activated protein kinase (MAPK) signaling pathways, including the JNK pathway, are crucial regulators of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. nih.govharvard.edu Research on a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives revealed that the methuotic cell death induced by the lead compound, 12A, involves the activation of the MAPK/JNK signaling pathway. tandfonline.comresearchgate.net This suggests that compounds containing a pyridin-3-yl group may exert their anticancer effects by modulating this critical signaling cascade.

Enzyme Inhibition Studies (e.g., Aurora B Kinase, DNA Gyrase)

Aurora B Kinase: Aurora B kinase is a key regulator of mitosis, and its inhibition is a validated strategy in cancer therapy. nih.gov While direct inhibition of Aurora B by this compound has not been reported, numerous small molecule inhibitors of Aurora B are under investigation, some of which feature heterocyclic scaffolds. nih.govacs.orgmdpi.comresearchgate.netselleckchem.com The pyridinone and thiophene moieties represent structural motifs that could be explored for the design of novel Aurora B kinase inhibitors.

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents. nih.gov A class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique allosteric mechanism. nih.gov These compounds bind to a protein pocket remote from the DNA, stabilizing the gyrase-mediated DNA-cleavage complex. nih.gov This highlights the potential of thiophene-containing compounds to act as inhibitors of this crucial bacterial enzyme.

Antimicrobial and Antifungal Properties and their Proposed Mechanisms

Thiophene derivatives are recognized for their broad spectrum of antimicrobial and antifungal activities. niif.hunih.govnih.gov The thiophene ring is a key component in several clinically used drugs and is a common scaffold in the development of new antimicrobial agents. nih.gov

Disruption of Bacterial Cell Wall Synthesis

The bacterial cell wall, primarily composed of peptidoglycan, is a critical structure for bacterial survival and a well-established target for antibiotics like penicillin. genawif.com While direct evidence for this compound disrupting bacterial cell wall synthesis is not available, a thiophenyl substituted pyrimidine (B1678525) derivative has been shown to exhibit potent antibacterial activity. nih.govacs.org The mechanism of action for this related compound was attributed to the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division, a process intrinsically linked to cell wall synthesis. nih.govacs.org This suggests that compounds with a thiophenyl-pyrimidine-like scaffold may interfere with bacterial cell division and, consequently, cell wall integrity.

| Compound Class | Mechanism of Action | Target Organisms |

|---|---|---|

| Thiophenyl substituted pyrimidines | Inhibition of FtsZ polymerization and GTPase activity, leading to impaired cell division | Gram-positive bacteria, including MRSA and VREs |

| Antibacterial thiophenes | Allosteric inhibition of DNA gyrase | Various bacterial pathogens |

An Exploration of the Biological Activities of this compound and Its Derivatives

The heterocyclic compound this compound, which integrates both a thiophene and a pyridinone moiety, belongs to a class of structures that have garnered significant attention in medicinal chemistry. The constituent rings are features in numerous pharmacologically active agents, suggesting a broad potential for biological activity. This article delves into the non-clinical exploration of this compound and its close derivatives, focusing on their interactions with various biological systems, including microbial pathways, enzymes, viruses, and cellular receptors.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Versatile Building Blocks for Complex Organic Molecules

The utility of heterocyclic compounds as fundamental building blocks is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and materials science. ossila.com The structure of 5-(Thiophen-3-yl)pyridin-2(1H)-one, containing both a pyridinone and a thiophene (B33073) ring, offers multiple reactive sites for constructing more complex molecules. nih.gov

Pyridinone derivatives are recognized as important synthons. frontiersin.org They can undergo various transformations, including N-alkylation, O-alkylation, and C-C bond-forming reactions at different positions on the ring. The pyridinone core itself is a valuable pharmacophore found in numerous biologically active compounds. frontiersin.orgnih.gov Similarly, the thiophene ring is a well-established building block, readily participating in electrophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, at its carbon positions. nih.gov

The dual functionality of this compound makes it a versatile precursor. For instance, the pyridinone's nitrogen can be functionalized, while the thiophene ring can be elaborated through coupling reactions to introduce diverse substituents. This versatility allows for the systematic development of libraries of complex molecules for drug discovery or materials research. Analogous thiophene-pyridine structures are used to synthesize more complex derivatives like ureas and amides for potential therapeutic applications. aablocks.com For example, related 2-chloropyridine (B119429) derivatives bearing a thiophene moiety have been used as scaffolds to react with nucleophiles to create novel nicotinonitrile derivatives. acs.org

Table 1: Potential Reactions for this compound as a Building Block

| Reaction Type | Reagent Example | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-Alkyl-5-(thiophen-3-yl)pyridin-2-one |

| O-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Alkoxy-5-(thiophen-3-yl)pyridine |

| Suzuki Coupling | Arylboronic acid | 5-(Aryl-substituted-thiophen-3-yl)pyridin-2(1H)-one |

| Buchwald-Hartwig | Amine | 5-(Amino-substituted-thiophen-3-yl)pyridin-2(1H)-one |

| Halogenation | NBS, NCS | 5-(Halo-thiophen-3-yl)pyridin-2(1H)-one |

Role as Intermediates in Cascade Reactions and Total Synthesis

Cascade reactions, where multiple bonds are formed in a single operation, are highly efficient strategies for building molecular complexity. The structure of this compound is well-suited for such processes, potentially acting as a key intermediate. While specific examples involving this exact compound are not extensively documented, related structures are employed in powerful cascade methodologies.

For example, a nickel-catalyzed four-component cascade reaction to synthesize highly functionalized spirocyclobutyl γ-lactams utilizes thiophen-3-ylboronic acid as a key reactant. acs.org This demonstrates the utility of the thiophen-3-yl motif in complex, multi-component bond-forming sequences. Similarly, one-pot syntheses of 1,2,3-triarylindoles have been developed where pyridin-3-amine, a structural relative, is a viable substrate, highlighting the compatibility of the pyridine (B92270) core in cascade processes. acs.org